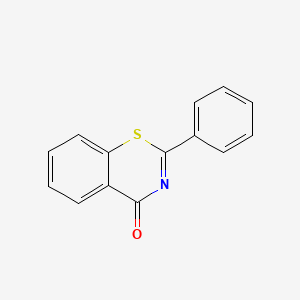
2-Phenyl-4H-1,3-benzothiazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4H-1,3-benzothiazin-4-one is a useful research compound. Its molecular formula is C14H9NOS and its molecular weight is 239.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Properties
One of the primary applications of 2-Phenyl-4H-1,3-benzothiazin-4-one is its effectiveness against mycobacterial infections, including tuberculosis (TB), Buruli ulcer, and leprosy. Research indicates that derivatives of this compound exhibit strong antibacterial activity, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. For instance, compounds derived from this compound have shown minimal inhibitory concentrations (MIC) in the range of 0.2 to 1 ng/ml for M. tuberculosis H37Rv, making them potent candidates for new TB therapies .
Therapeutic Uses
The therapeutic potential of this compound extends beyond its antibacterial properties. Its derivatives have been investigated for their efficacy in treating various diseases:
Tuberculosis Treatment
Given the rising incidence of drug-resistant TB strains globally, compounds related to this compound are being explored as alternatives to existing treatments. They demonstrate high potency and favorable pharmacokinetic properties, making them suitable for oral administration .
Cancer Research
Recent studies have also hinted at the potential anti-cancer properties of benzothiazinones. Certain derivatives have been shown to inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival .
Case Studies
Several case studies highlight the application of this compound and its derivatives:
| Study | Findings | Application |
|---|---|---|
| Makarov et al., 2009 | Identified BTZ043 as a potent derivative with activity against MDR-TB strains | Tuberculosis treatment |
| Palomino et al., 2016 | Demonstrated strong antibacterial activity with MIC values <1 ng/ml | Treatment of mycobacterial infections |
| Bunce et al., 2024 | Explored the synthesis of benzoxazinones with potential anti-cancer activity | Oncology research |
Propiedades
Número CAS |
7474-08-0 |
|---|---|
Fórmula molecular |
C14H9NOS |
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
2-phenyl-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C14H9NOS/c16-13-11-8-4-5-9-12(11)17-14(15-13)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
XENUZRFQWYUPEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3S2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3S2 |
Key on ui other cas no. |
7474-08-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















